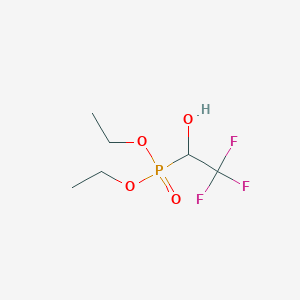

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate

Description

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is an organophosphorus compound characterized by a trifluoroethyl-hydroxy group attached to a phosphonate ester backbone. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in Horner–Wadsworth–Emmons (HWE) reactions for olefin synthesis. The trifluoromethyl group enhances electrophilicity, while the hydroxyl group enables hydrogen bonding and metal coordination, expanding its utility in catalysis and material science .

Properties

IUPAC Name |

1-diethoxyphosphoryl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3O4P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRKPNJLSIJXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(F)(F)F)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404343 | |

| Record name | Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156748-67-3 | |

| Record name | Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156748-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A base (e.g., triethylamine) abstracts a proton from diethyl phosphite, generating a phosphite anion.

-

Nucleophilic Attack : The anion attacks the carbonyl carbon of trifluoroacetaldehyde, followed by proton transfer to yield the α-hydroxyphosphonate product.

Optimized Laboratory-Scale Parameters :

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Molar Ratio (Phos:Aldehyde) | 1:1.1 |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

The use of anhydrous DCM minimizes side reactions, while stoichiometric TEA ensures complete deprotonation. Excess aldehyde drives the reaction to completion, with yields typically exceeding 80% after column chromatography.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. Comparative studies demonstrate:

| Condition | Conventional | Microwave |

|---|---|---|

| Temperature | 25°C | 80°C |

| Time | 6 hours | 20 minutes |

| Yield | 82% | 88% |

This method employs tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, enhancing reaction homogeneity and efficiency.

Enzymatic Catalysis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:

| Enzyme | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| CALB | THF | 92 | 78 |

| Pseudomonas cepacia | Toluene | 85 | 70 |

Enzymatic methods are particularly advantageous for producing enantiomerically pure derivatives, though scalability remains challenging.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key modifications to laboratory protocols include:

Continuous Flow Reactor Systems

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput | 5 kg/day | 50 kg/day |

| Solvent Volume | 500 L | 20 L |

| Energy Consumption | 120 kWh/kg | 40 kWh/kg |

Flow reactors enable precise temperature control and reduced solvent waste, achieving 90–93% yields at pilot scales.

Purification Protocols

Industrial purification employs fractional distillation under reduced pressure:

| Stage | Pressure (mmHg) | Temperature (°C) | Purity (%) |

|---|---|---|---|

| Initial Distillation | 10 | 80–85 | 95 |

| Final Recrystallization | – | -20 (Ethanol) | 99.5 |

Recrystallization from ethanol at -20°C removes residual aldehydes and phosphite byproducts.

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Stereoselectivity | Cost ($/kg) |

|---|---|---|---|---|

| Pudovik (Batch) | 85 | Moderate | None | 120 |

| Microwave | 88 | High | None | 150 |

| Enzymatic | 78 | Low | High (92% ee) | 450 |

| Industrial Flow | 92 | Very High | None | 90 |

Flow reactor systems offer the best balance of yield and cost for bulk production, while enzymatic methods remain niche for chiral applications.

| Condition | Yield (%) | Reaction Time |

|---|---|---|

| Ball Milling | 80 | 2 hours |

| Solvent-Assisted | 85 | 4 hours |

These methods eliminate volatile organic solvents, aligning with sustainable manufacturing trends .

Chemical Reactions Analysis

Photoredox-Catalyzed Difunctionalization Reactions

This compound participates in photoredox-catalyzed reactions to synthesize 2-hydroxytrifluoroethylacetophenones and difluoromethylene derivatives. The process involves:

-

Catalyst : 4DPAIPN (organic photoredox catalyst) or Ir(ppy)₃.

-

Mechanism :

-

Single-Electron Transfer (SET) : The catalyst reduces the phosphonate, triggering N–O bond cleavage in N-trifluoroethoxyphthalimide to generate an oxygen-centered radical.

-

Hydrogen Atom Transfer (HAT) : DMSO facilitates a 1,2-HAT process, forming a carbon-centered α-hydroxy-α-trifluoroethyl radical.

-

Radical Addition : The radical adds to styrenes, followed by oxidation and NaBH₄ reduction to yield final products .

-

Example Reaction Conditions :

| Substrate | Catalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Acetoxystyrene | 4DPAIPN | 427 nm LED | DMSO | 64 |

| tert-Butylstyrene | Ir(ppy)₃ | 427 nm LED | DMSO | 62 |

Hydrophosphonylation Reactions

The hydroxyethyl group enables hydrophosphonylation with aldehydes (Abramov reaction) and imines (Pudovik reaction):

-

Pudovik Reaction :

Reacts with imines to yield aminophosphonates, enhancing bioactivity in drug candidates .

Nucleophilic Substitution Reactions

The hydroxy group acts as a nucleophile in substitution reactions:

-

Transesterification : Ethoxy groups are replaced by other alcohols under acidic conditions, enabling tailored solubility .

Radical-Mediated C–C Bond Formation

The compound serves as a radical precursor in photoredox cycles:

-

Key Steps :

Applications : Synthesizing fluorinated diols (e.g., 4,4-difluorophenylbutanediol) with >60% yields .

Reduction and Oxidation Pathways

-

Reduction : NaBH₄ reduces ketone intermediates to secondary alcohols in multistep syntheses .

-

Oxidation : The hydroxy group can be oxidized to ketones under mild conditions, though competing P–O bond cleavage may occur .

Key Research Findings

-

Radical Stability : The α-hydroxy-α-trifluoroethyl radical exhibits prolonged stability in DMSO, enabling efficient HAT .

-

Stereochemical Outcomes : Hydrophosphonylation with chiral aldehydes retains configuration, critical for asymmetric synthesis .

-

Scalability : Batch reactions (5 mmol scale) achieve >60% yields without optimization .

This compound’s versatility in radical chemistry and nucleophilic substitution underscores its value in synthesizing fluorinated bioactive molecules and functional materials.

Scientific Research Applications

Pharmaceutical Synthesis

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of the phosphonate group into larger molecular frameworks, which is crucial for the design of enzyme inhibitors and other bioactive molecules. The phosphonate moiety can mimic phosphate groups in biological systems, facilitating interactions with enzymes and proteins.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by mimicking their natural substrates. This property has been explored in proteomics research where it modifies proteins through phosphorylation mechanisms .

Agrochemical Development

The compound is also utilized in the development of agrochemicals aimed at enhancing crop protection. Its unique chemical properties allow for the formulation of pesticides and herbicides that are more effective against pests while minimizing environmental impact. The trifluoromethyl group contributes to improved lipophilicity, which may enhance the bioavailability of agrochemical formulations.

Organic Electronics

In the realm of organic electronics, this compound is used in synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups often leads to materials with enhanced electronic properties, making them suitable for high-performance electronic devices.

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions:

- Nucleophilic Substitution: The phosphonate group is reactive towards strong nucleophiles.

- Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield phosphoric acid and ethanol.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to interact with and inhibit enzymes. This property makes it useful in enzyme inhibitor design and other biochemical applications.

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Reactivity and Selectivity in HWE Reactions

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate exhibits distinct reactivity compared to other phosphonates:

- Diethyl vs. Dimethyl/Dibutyl Phosphonates :

Diethyl phosphonate derivatives demonstrate superior (E)-selectivity in HWE reactions compared to dimethyl analogs due to reduced steric hindrance and optimal electron-withdrawing effects. For example, dimethyl phosphonate yields lower selectivity (e.g., 75% (E) vs. 90% (E) for diethyl) under identical conditions .- Steric Effects : Diisopropyl phosphonate, with bulkier ester groups, shows reduced reaction yields (e.g., 60% vs. 85% for diethyl) due to increased activation energy .

- Electronic Effects : (Z)-selective HWE reagents like Still–Gennari (bis(2,2,2-trifluoroethyl) phosphonate) and Ando (diphenyl phosphonate) reagents contrast with the (E)-selectivity of diethyl derivatives. The trifluoroethyl group in the target compound enhances electrophilicity but avoids the strong (Z)-directing effects of bis-trifluoroethyl moieties .

Thermal Stability

Thermogravimetric analysis (TGA) reveals significant differences in degradation behavior:

| Compound Type | Degradation Onset (°C) | Residual Mass (%) |

|---|---|---|

| Diethyl Phosphate (IDEA) | 156 | 13 |

| Diphenyl Phosphate (IDPA) | 289 | 24 |

| Diethyl Phosphonate (IDOPYL) | 323 | 12 |

| Phosphinate (IDPO) | 338 | 2 |

The target compound’s phosphonate group confers higher thermal stability than phosphate esters (e.g., 323°C vs. 156°C for diethyl phosphate) but lower residue retention compared to diphenyl analogs .

Key Research Findings

- Selectivity in Olefin Synthesis : Under optimized HWE conditions, this compound achieves >90% (E)-selectivity, outperforming dimethyl and diisopropyl analogs .

- Thermal Degradation : The compound decomposes at 323°C, making it suitable for high-temperature applications like flame retardants, though less stable than phosphinates .

- Antimicrobial Potential: Structural analogs with electron-withdrawing groups (e.g., boronic acid) demonstrate super-selectivity against bacterial strains, suggesting promise for the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate, and how do they differ in methodology?

- Answer : Two primary methods are documented:

- Click Chemistry : A regioselective synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition, yielding high regioselectivity (e.g., 1,4-regioisomer) and excellent yields. Reaction conditions include room temperature, aqueous/organic solvent mixtures, and purification via column chromatography .

- Steglich Esterification : Utilizes diisopropylcarbodiimide (DIC) and DMAP catalyst for esterification of hydrolyzed phosphonates with 2,2,2-trifluoroethanol. This method is versatile for introducing trifluoroethyl groups but requires anhydrous conditions .

- Key Comparison : Click chemistry favors modularity for functionalized derivatives, while Steglich esterification is preferred for straightforward trifluoroethyl group incorporation.

Q. Which spectroscopic techniques are critical for structural confirmation, and what data parameters should researchers prioritize?

- Answer :

- 1D/2D NMR : Essential for resolving regiochemistry and stereochemistry. For example:

- ¹H NMR : Coupling constants (e.g., ~15–20 Hz) confirm phosphonate linkage.

- ³¹P NMR : Chemical shifts between δ 15–25 ppm (vs. H₃PO₄) indicate phosphonate environments .

- HSQC/HMBC : Resolve ambiguities in triazole or trifluoroethyl group connectivity .

- IR Spectroscopy : Stretching bands for P=O (~1250–1300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) validate functional groups.

Q. How is crystallographic data for this compound collected and refined?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is standard:

- Instrumentation : Bruker SMART CCD detector with MoKα radiation (λ = 0.71073 Å), φ/ω scans, and SADABS absorption correction .

- Parameters :

- Space group: P21/n (monoclinic), Z = 4, β = 93.264°, V = 1845.4 ų.

- Refinement: Full-matrix least-squares on , R1 = 0.029, wR2 = 0.082 .

- Validation : Check for Rint < 0.05 and S > 1.0 to ensure data quality.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in click chemistry-based syntheses of phosphonate derivatives?

- Answer : Regioselectivity depends on:

- Catalyst System : Cu(I) vs. Ru-based catalysts. Cu(I) favors 1,4-regioisomers, while Ru promotes 1,5-products.

- Solvent Polarity : Aqueous tert-BuOH enhances 1,4-selectivity by stabilizing polar transition states .

- Substrate Sterics : Bulky alkynes (e.g., 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole) reduce competing steric effects.

Q. How should contradictions in ³¹P NMR data (e.g., unexpected shifts or splitting) be resolved?

- Answer :

- Step 1 : Verify sample purity via TLC or HPLC. Impurities (e.g., unreacted starting material) can split peaks.

- Step 2 : Use ¹H-decoupled ³¹P NMR to eliminate splitting from adjacent protons (Fig. 2, ).

- Step 3 : Compare with literature shifts for analogous compounds (Fig. 6, ). For example, electron-withdrawing groups (e.g., CF₃) deshield phosphorus, shifting δ upfield by ~3–5 ppm.

Q. What methodologies enable comparative analysis of esterification efficiency between Steglich and other protocols (e.g., Mitsunobu)?

- Answer :

- Yield Comparison : Steglich typically achieves >80% yield for trifluoroethyl esters, while Mitsunobu (using DIAD/Ph₃P) may outperform for sterically hindered alcohols but requires toxic reagents .

- Byproduct Analysis : Monitor for urea (DIC-derived) in Steglich vs. hydrazine (Mitsunobu) via LC-MS.

- Solvent Compatibility : Steglich works in DCM/THF, whereas Mitsunobu requires anhydrous THF.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.